Ospemifene D4
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Overview
Description
Ospemifene-d4 is a deuterated form of ospemifene, a selective estrogen receptor modulator (SERM). Ospemifene is primarily used to treat moderate to severe dyspareunia, a symptom of vulvar and vaginal atrophy due to menopause . The deuterated form, Ospemifene-d4, is used in scientific research to study the pharmacokinetics and metabolic pathways of ospemifene, as the presence of deuterium atoms can influence the metabolic stability and distribution of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ospemifene-d4 involves the incorporation of deuterium atoms into the ospemifene molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. One common method involves the use of deuterated reagents and solvents during the synthesis process to replace hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of Ospemifene-d4 follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The recycling of undesired isomers and by-products is also a key step in the industrial production process to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions: Ospemifene-d4 undergoes various chemical reactions, including:
Oxidation: Ospemifene-d4 can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert ospemifene-d4 to its corresponding alcohol derivatives.
Substitution: Substitution reactions can occur at the phenoxy and chloro groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Hydroxylated Metabolites: Formed through oxidation reactions.
Alcohol Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
Ospemifene-d4 is widely used in scientific research to study the pharmacokinetics, metabolism, and mechanism of action of ospemifene. Its applications include:
Chemistry: Used to investigate the metabolic stability and pathways of ospemifene.
Biology: Helps in understanding the interaction of ospemifene with estrogen receptors and other biological targets.
Medicine: Used in preclinical and clinical studies to evaluate the efficacy and safety of ospemifene in treating menopausal symptoms.
Industry: Employed in the development of new formulations and delivery systems for ospemifene
Mechanism of Action
Ospemifene-d4, like ospemifene, acts as a selective estrogen receptor modulator. It binds to estrogen receptors and either stimulates or blocks estrogen’s activity in different tissues. In the vaginal epithelium, ospemifene acts as an estrogen agonist, promoting the thickening of the vaginal wall and reducing symptoms of dyspareunia. The molecular targets include estrogen receptor alpha and beta, with ospemifene exhibiting tissue-specific agonistic and antagonistic effects .
Comparison with Similar Compounds
Tamoxifen: Another selective estrogen receptor modulator used primarily in the treatment of breast cancer.
Raloxifene: Used for the prevention and treatment of osteoporosis in postmenopausal women and for the prevention of breast cancer.
Lasofoxifene: Investigated for its potential benefits in treating vulvar and vaginal atrophy and reducing fracture risk.
Uniqueness of Ospemifene-d4: Ospemifene-d4 is unique due to the presence of deuterium atoms, which can enhance the metabolic stability and alter the pharmacokinetic profile of the compound. This makes it a valuable tool in scientific research for studying the detailed mechanisms and effects of ospemifene .
Properties
Molecular Formula |
C₂₄H₁₉D₄ClO₂ |
---|---|
Molecular Weight |
382.92 |
Synonyms |
2-[4-[(1Z)-4-Chloro-1,2-diphenyl-1-buten-1-yl]phenoxy]-ethanol-d4; _x000B_(Z)-2-[4-(4-chloro-1,2-diphenyl-1-butenyl)phenoxy]-ethanol-d4; 2-[4-[(1Z)-4-Chloro-1,2-diphenyl-1-butenyl]phenoxy]-ethanol-d4; FC 1271a-d4; Fc 1271-d4 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.